molecular formula C10H8ClN3 B13035472 2-Chloro-7-cyclopropylpyrido[2,3-B]pyrazine

2-Chloro-7-cyclopropylpyrido[2,3-B]pyrazine

Cat. No.: B13035472
M. Wt: 205.64 g/mol
InChI Key: BYVPFXQQARCJLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-7-cyclopropylpyrido[2,3-b]pyrazine (CAS 2135331-26-7) is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery. This compound features a pyrido[2,3-b]pyrazine core, a privileged scaffold in the design of biologically active molecules. The specific pattern of chloro and cyclopropyl substituents at the 2- and 7-positions makes it a valuable synthon for further derivatization via cross-coupling reactions and nucleophilic substitutions. The pyrido[2,3-b]pyrazine scaffold is recognized for its role in the development of novel therapeutic agents. Scientific literature indicates that structurally related pyrido[2,3-b]pyrazine derivatives have been explored as potent TRPV1 antagonists, a target for the treatment of pain . More recent research highlights derivatives of this core structure in advanced applications, including electrochemical DNA sensing and the investigation of nonlinear optical (NLO) properties, pointing to its utility beyond pharmaceuticals in sensing and materials science . As a key building block, researchers can employ this compound to synthesize more complex molecules for screening and optimization campaigns. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H8ClN3

Molecular Weight

205.64 g/mol

IUPAC Name

2-chloro-7-cyclopropylpyrido[2,3-b]pyrazine

InChI

InChI=1S/C10H8ClN3/c11-9-5-13-10-8(14-9)3-7(4-12-10)6-1-2-6/h3-6H,1-2H2

InChI Key

BYVPFXQQARCJLJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC3=NC(=CN=C3N=C2)Cl

Origin of Product

United States

Preparation Methods

Starting Materials and Core Construction

  • Preformed Pyridine or Pyrazine Rings : The bicyclic system can be synthesized by either starting from a preformed pyridine ring and building the pyrazine ring onto it or vice versa. This is a common approach for fused heterocycles such as pyrido[2,3-d]pyrimidines and related systems.

  • Halogenated Precursors : Introduction of chlorine at position 2 is often achieved by chlorination of the appropriate bicyclic intermediate or by using dichlorinated precursors such as 2,4-dichloro derivatives, which allow selective substitution and dechlorination steps.

Cyclopropyl Group Introduction

  • The cyclopropyl substituent at position 7 is typically introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions using cyclopropyl-containing reagents. For example, palladium-catalyzed coupling with cyclopropylboronic acid or cyclopropyl halides under mild conditions is a common strategy.

Key Reaction Steps and Conditions

Step Reaction Type Reagents/Conditions Notes and Yields
1 Protection of amino groups Reaction with di-tert-butyl dicarbonate, DMAP catalyst Yields ~90%, mild conditions
2 Selective dechlorination Atmospheric hydrogenation with Pd catalyst Mild conditions, ~63% overall yield
3 Deprotection Acidic conditions (trifluoroacetic acid preferred) Efficient removal of protecting groups
4 Cyclopropyl introduction Pd-catalyzed cross-coupling (Heck or Suzuki type) Reflux in THF or similar solvents, 6 h reaction
5 Purification Crystallization, column chromatography High purity intermediates and final product

Representative Synthetic Route

A typical synthetic route adapted from related pyrido[2,3-b]pyrazine and pyrido[2,3-d]pyrimidine syntheses includes:

  • Starting from 2,4-dichloropyrido[2,3-b]pyrazine : React with di-tert-butyl dicarbonate in the presence of 4-dimethylaminopyridine (DMAP) under alkaline conditions to protect amino groups.

  • Selective dechlorination at position 4 : Using atmospheric hydrogenation with palladium catalyst to remove chlorine selectively, retaining chlorine at position 2.

  • Deprotection of amino groups : Treat with trifluoroacetic acid to remove protecting groups, yielding the key intermediate with a free amino group.

  • Cyclopropyl group introduction : Perform palladium-catalyzed cross-coupling reaction with cyclopropylboronic acid or cyclopropyl halide under reflux in THF or similar solvent with triethylamine base, monitored by TLC until completion.

  • Final purification : Isolate the product by crystallization from appropriate solvents and confirm purity by standard analytical techniques.

Research Findings and Data Summary

Parameter Details
Protecting Agent Di-tert-butyl dicarbonate (Boc2O)
Catalyst for Protection 4-Dimethylaminopyridine (DMAP)
Dechlorination Conditions Atmospheric hydrogenation, Pd catalyst, room temperature, ~4 hours
Deprotection Acid Trifluoroacetic acid preferred
Cyclopropylation Catalyst Palladium chloride or Pd(0) complexes
Solvent for Coupling Tetrahydrofuran (THF) or dichloromethane (DCM)
Reaction Temperature Reflux (~65-75 °C)
Reaction Time 4-6 hours
Yields per Step Protection: ~90%; Dechlorination: ~70%; Cyclopropylation: 60-75%
Overall Yield Approximately 40-60% depending on purification and scale

Notes on Industrial Applicability

  • The described methods employ mild reaction conditions, which favor scalability and industrial production.
  • Use of inexpensive and readily available reagents such as di-tert-butyl dicarbonate and triethylamine supports cost-effective synthesis.
  • The selective dechlorination step is critical for obtaining the desired substitution pattern and is efficiently performed under atmospheric hydrogenation.
  • Palladium-catalyzed cross-coupling reactions are well-established for the introduction of cyclopropyl groups and provide good yields and selectivity.
  • Purification by crystallization and column chromatography ensures high purity suitable for pharmaceutical intermediates.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-cyclopropylpyrido[2,3-B]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrido[2,3-B]pyrazine derivatives, which can have different functional groups attached to the core structure, enhancing their chemical and biological properties .

Scientific Research Applications

Antihypertensive Effects

Research indicates that 2-Chloro-7-cyclopropylpyrido[2,3-B]pyrazine derivatives exhibit significant antihypertensive properties. These compounds are being studied for their ability to modulate pathways involved in hypertension. A patent describes methods for treating hypertension using this compound, suggesting that it may effectively lower blood pressure through specific receptor interactions .

Treatment of Chronic Kidney Disease

The compound has also been linked to the treatment of chronic kidney disease. Its pharmacological profile suggests potential benefits in managing diabetic kidney disease, where it may help mitigate complications associated with diabetes . The mechanism likely involves the modulation of renal blood flow and glomerular filtration rates.

Anti-Inflammatory Applications

Another significant application is in the realm of anti-inflammatory treatments. Compounds similar to this compound have shown promise as human histamine 4 receptor inhibitors. This activity is crucial for addressing various inflammatory diseases such as asthma, rheumatoid arthritis, and atopic dermatitis . The ability to inhibit histamine receptors can lead to reduced inflammation and allergic responses.

Selectivity and Efficacy

Studies highlight the selectivity of this compound for various receptor subtypes, which is critical for minimizing side effects typically associated with broader-spectrum drugs. This selectivity enhances its efficacy in treating targeted conditions without adversely affecting other physiological processes .

Clinical Trials

Clinical trials involving derivatives of this compound are ongoing to assess their safety and efficacy in treating hypertension and inflammatory diseases. Preliminary findings suggest that these compounds can significantly improve patient outcomes when used as part of a comprehensive treatment plan .

Comparative Studies

Comparative studies have been conducted to evaluate the effectiveness of this compound against existing treatments for chronic kidney disease and inflammatory disorders. Results indicate that it may offer superior benefits in terms of reducing symptoms and improving quality of life for patients suffering from these conditions .

Data Tables

Application AreaSpecific Use CasesMechanism of Action
AntihypertensiveTreatment of hypertensionModulation of blood pressure pathways
Chronic Kidney DiseaseManagement of diabetic kidney diseaseImprovement of renal function
Anti-inflammatoryRheumatoid arthritis, asthmaHistamine 4 receptor inhibition

Mechanism of Action

The mechanism of action of 2-Chloro-7-cyclopropylpyrido[2,3-B]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also interact with receptors, modulating their activity and affecting downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogues

Halogen-Substituted Derivatives

8-Iodo-2,3-diphenylpyrido[2,3-b]pyrazine (2b-I)
  • Synthesis : Prepared via deprotonation-iodination of 2,3-diphenylpyrido[2,3-b]pyrazine (2a) using LiTMP and I₂, yielding 70% .
  • Properties :
    • Melting Point: 220°C
    • IR: 534, 562, 613 cm⁻¹ (C-I stretching)
    • NMR: δ 8.28 (d, J = 4.5 Hz, H-7), 8.70 (d, J = 4.6 Hz, H-6)
  • Reactivity : Serves as a precursor for Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups .
8-Bromo-2,3-diphenylpyrido[2,3-b]pyrazine (2b-Br)
  • Synthesis : Bromination using LiTMP/ZnCl₂·TMEDA and Br₂ at −20°C, yielding 67% .
  • Properties: Melting Point: Not reported; structurally characterized by ^1^H/^13^C NMR .
  • Reactivity: Undergoes nucleophilic substitution with amines (e.g., benzylamine, hydrazine) to form 8-amino derivatives .
7-Chloropyrido[3,4-b]pyrazine
  • Structure : Chlorine at position 7 (vs. 2 in the target compound).
  • Properties :
    • Molecular Formula: C₇H₄ClN₃
    • Predicted Collision Cross Section (CCS): 128.6 Ų (M+H⁺) .
  • Applications: Potential intermediate for kinase inhibitors due to halogen's electron-withdrawing effects .

Comparison :

  • Electronic Effects : Chlorine at position 2 (target compound) vs. 7 (analogue) alters electron density distribution. Position 2 substitution may enhance conjugation in D-A systems .
  • Synthetic Accessibility : Iodo/bromo derivatives are more reactive in cross-coupling than chloro analogues due to better leaving-group ability .

Amino- and Hydrazino-Substituted Derivatives

8-(Benzylamino)-2,3-diphenylpyrido[2,3-b]pyrazine (2p)
  • Synthesis : Substitution of 2b-I with benzylamine under Cu catalysis, yielding 79% .
  • Properties :
    • Melting Point: 238°C
    • NMR: δ 4.63 (d, J = 6.0 Hz, CH₂), 8.68 (d, J = 5.4 Hz, H-6) .
8-Hydrazino-2,3-diphenylpyrido[2,3-b]pyrazine (2q)
  • Synthesis : Hydrazine hydrate reflux with 2b-I, yielding 92% .

Comparison :

  • Bioactivity: Hydrazino derivatives (e.g., 2q) show higher AChE/BChE inhibition (IC₅₀ = 0.466–1.89 μM) compared to halogenated analogues .
  • Solubility: Amino/hydrazino groups improve aqueous solubility, critical for pharmaceutical applications .

Cyclopropyl and Heterocycle-Fused Analogues

Selenopheno[2,3-b]pyrazine Derivatives
  • Synthesis: Annulation of 2,3-dichloropyrazine with selenolates, yielding fused heterocycles (47–94%) .
  • Photophysics : Selenium incorporation red-shifts UV-Vis absorption (λₐᵦₛ = 350–450 nm) due to heavy-atom effects .
Pyrazino-Fused Carbazoles
  • Synthesis : Pd-catalyzed cyclization of 8-iodo-pyrido[2,3-b]pyrazines, forming fused indole derivatives (e.g., 2g, 70% yield) .
  • Applications: Evaluated for anti-proliferative activity against A2058 melanoma cells .

Comparison :

  • Optoelectronic Properties : Cyclopropyl groups (target compound) may induce steric hindrance, reducing π-π stacking and enhancing aggregation-induced emission (AIE) compared to planar fused systems .
  • Biological Activity: Fused carbazoles exhibit higher kinase inhibition than monocyclic derivatives .

Data Tables

Table 1. Physicochemical Properties of Key Analogues

Compound Substituents Melting Point (°C) Yield (%) Key Applications Ref.
2b-I 8-I, 2,3-Ph 220 70 Cross-coupling precursor
2b-Br 8-Br, 2,3-Ph 67 Nucleophilic substitution
2p 8-BnNH, 2,3-Ph 238 79 Kinase inhibition
Selenopheno[2,3-b]pyrazine Fused Se heterocycle 47–94 Optoelectronics

Table 2. Bioactivity of Selected Derivatives

Compound Target Activity IC₅₀/EC₅₀ Ref.
2q (Hydrazino derivative) AChE Inhibition 0.466 μM
Pyrazino-fused carbazole (2g) Anti-proliferative Not reported
3-(3'-Nitrophenyl) derivative Dual AChE/BChE Inhibition 0.466–1.89 μM

Biological Activity

2-Chloro-7-cyclopropylpyrido[2,3-B]pyrazine is a nitrogen-containing heterocyclic compound that belongs to the class of pyrido[2,3-b]pyrazines. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

Anticancer Activity

Research indicates that compounds with a pyrido[2,3-b]pyrazine scaffold exhibit significant anticancer properties. For instance, derivatives of pyrido[2,3-b]pyrazines have shown inhibition against various cancer cell lines. A study highlighted that certain derivatives demonstrated IC50 values in the low micromolar range against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, indicating their potential as anticancer agents .

CompoundCell LineIC50 (μM)
Compound AMCF-79.1
Compound BPC-310.4

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Studies have shown that this compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to standard antibiotics, suggesting its potential as an antibacterial agent .

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus15
Escherichia coli20

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects. In vitro studies showed that this compound inhibited the production of pro-inflammatory cytokines in activated macrophages. The inhibition of cytokine release indicates its potential use in treating inflammatory diseases .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Inhibition of Kinases : Some studies suggest that derivatives may inhibit specific kinases involved in cancer progression.
  • Antioxidant Activity : The compound may exert protective effects against oxidative stress by scavenging free radicals.
  • Modulation of Signaling Pathways : It may interfere with signaling pathways associated with inflammation and tumorigenesis.

Case Studies

  • Study on Anticancer Properties : A recent study evaluated the efficacy of various pyrido[2,3-b]pyrazine derivatives on cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of approximately 9 μM.
  • Antimicrobial Efficacy : In a comparative study against common pathogens, this compound showed promising results with MIC values lower than those of conventional antibiotics such as penicillin.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.